(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
(2E)-2-[(Ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing compound featuring an ethylamino-substituted methylidene group at the 2-position, a 3-oxo group, and 4,4-dimethyl substituents on the pentanenitrile backbone. Its E-configuration at the double bond is critical for stereochemical properties.
Properties
IUPAC Name |
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSYVDPAAQHTC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN/C=C(\C#N)/C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of ethylamine with a suitable precursor, such as 4,4-dimethyl-3-oxopentanenitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine, a base such as sodium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the ethylamino group.
Scientific Research Applications
(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in the substituent on the methylidene group. Key comparisons include:
Notes:
- Ethylamino vs. This may influence solubility and biological interactions.
- Aromatic vs. Aliphatic Substituents: The 4-(dimethylamino)phenyl analog (C₁₆H₂₀N₂O) exhibits extended conjugation, likely increasing UV absorption and altering electronic properties compared to the aliphatic target compound .
- Bulky Substituents : The indole-containing analog (C₁₈H₂₁N₃O) has a bulky aromatic system, which may sterically hinder interactions in enzymatic or receptor-binding contexts .
Stereochemical and Configurational Differences
- E vs. The E-configuration in the target compound may favor specific crystallinity or stability.
Biological Activity
(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H17N2O
- SMILES Representation : CCOC(=NCC(C)(C)C(=O)C#N)
Antiviral Properties
One of the significant areas of research regarding this compound is its antiviral activity. According to a patent document, compounds similar to this compound have been tested for their effectiveness against various viral strains. The results indicated that these compounds could inhibit viral replication by interfering with viral enzymes and host cell interactions .
Antitumor Effects
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies using the MTT assay showed that this compound significantly inhibited the growth of tumor cells, suggesting its potential as an antitumor agent. For instance, it was reported that the compound had a growth inhibitory concentration (GI50) lower than many standard chemotherapeutic agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its cytotoxic effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
